(4R)-Isochroman-4-amine hydrochloride
Description
Contextual Significance of Isochroman (B46142) Scaffolds in Organic and Medicinal Chemistry
The isochroman scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. thieme-connect.comdntb.gov.ua This structural motif is a component of numerous natural products and synthetic molecules that exhibit a wide range of pharmacological activities. dntb.gov.ua
Isochroman derivatives have been investigated for various therapeutic applications, including:
Antihypertensive agents dntb.gov.ua
Antitumor agents dntb.gov.ua
Anti-inflammatory agents dntb.gov.ua
Antimicrobial agents dntb.gov.ua
Central nervous system (CNS) agents dntb.gov.ua
The versatility of the isochroman ring system allows for the introduction of various substituents at different positions, enabling the fine-tuning of its biological activity. The development of synthetic methods to create functionalized isochromans is an active area of research. rsc.orgresearchgate.net
Stereochemical Importance of the (4R)-Configuration in Chiral Amines
Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals and other biologically active molecules. nih.gov The specific three-dimensional arrangement of atoms, or stereochemistry, of a chiral molecule is critical to its biological function. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with different enantiomers of a chiral drug.
The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration of a chiral center as either (R) (from the Latin rectus for right) or (S) (from the Latin sinister for left). The "(4R)" designation in (4R)-Isochroman-4-amine hydrochloride indicates a specific spatial arrangement of the substituents around the chiral carbon at the 4-position of the isochroman ring.
The stereochemistry of chiral amines can profoundly influence their:
Pharmacological activity: One enantiomer may be therapeutically active while the other is inactive or even has undesirable side effects.
Pharmacokinetic properties: The absorption, distribution, metabolism, and excretion of a drug can differ between enantiomers.
Toxicity: In some cases, one enantiomer may be toxic while the other is safe.
Therefore, the synthesis of enantiomerically pure chiral amines is of paramount importance in drug discovery and development. Various methods for the asymmetric synthesis of chiral amines have been developed to selectively produce the desired enantiomer. nih.govnih.gov
While specific research on the biological activity of the (4R)-enantiomer of isochroman-4-amine (B116595) hydrochloride is limited in available literature, the established principles of stereochemistry in medicinal chemistry suggest that its (4R)-configuration would lead to specific interactions with biological targets, distinct from its (4S)-enantiomer.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
(4R)-3,4-dihydro-1H-isochromen-4-amine;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c10-9-6-11-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H/t9-;/m0./s1 |
InChI Key |
RLECIOZWNPNKKL-FVGYRXGTSA-N |
Isomeric SMILES |
C1[C@@H](C2=CC=CC=C2CO1)N.Cl |
Canonical SMILES |
C1C(C2=CC=CC=C2CO1)N.Cl |
Origin of Product |
United States |
4r Isochroman 4 Amine Hydrochloride As a Chiral Building Block
Role in the Synthesis of Complex Heterocyclic Compounds
The isochroman-4-amine (B116595) framework is a key constituent in the synthesis of various complex heterocyclic compounds. While direct applications of the hydrochloride salt are specific, the synthesis of the core 4-aminoisochromanone structure highlights its importance. A highly stereoselective one-pot intramolecular Mannich reaction has been developed to produce 4-aminoisochromanones, which bear two adjacent stereocenters. researchgate.netorganic-chemistry.org This method, which utilizes 2-oxopropyl-2-formylbenzoates and anilines as substrates catalyzed by a secondary amine, leads to a new class of these heterocyclic compounds in good yields. researchgate.net
The reaction proceeds through the formation of an imine intermediate, followed by a cis-selective Mannich reaction. This approach avoids the need for isolating intermediates and protecting functional groups, offering an efficient route to these complex structures. organic-chemistry.org The resulting 4-aminoisochromanones are valuable precursors for further synthetic manipulations, allowing for the introduction of additional complexity and functionality. The isochroman (B46142) scaffold is a recurring motif in bioactive molecules, and the ability to synthesize chiral derivatives in this manner is of high interest to medicinal chemists. researchgate.netresearchgate.net
Stereocontrol and Diastereoselective Outcomes in Downstream Functionalization
The inherent chirality of (4R)-Isochroman-4-amine hydrochloride provides excellent stereocontrol in downstream functionalization. In the organocatalytic synthesis of 4-aminoisochromanones, for instance, excellent cis-stereoselectivities (with diastereomeric ratios up to 99:1) and high enantiomeric excess values (92–99% ee) are achieved. researchgate.net This high degree of stereocontrol is attributed to the rigid conformation of the bicyclic system and the directing effect of the substituents.
The stereochemical outcome of these reactions has been confirmed through X-ray crystallography, which has verified the cis-configuration of the products. organic-chemistry.org The ability to dictate the stereochemistry at multiple centers is a critical aspect of modern asymmetric synthesis. Chiral auxiliaries are often employed to achieve such control, and while this compound is a building block rather than a traditional auxiliary, its embedded chirality serves a similar purpose in guiding the stereochemical course of subsequent reactions. wikipedia.orgsigmaaldrich.com This control is essential for the synthesis of enantiomerically pure compounds, which is a common requirement for pharmaceutical agents due to the different biological activities of enantiomers.
Utility in Multi-step Synthetic Pathways for Advanced Intermediates
The isochroman-4-amine scaffold is a valuable starting point for multi-step synthetic pathways aimed at producing advanced intermediates for the pharmaceutical industry. The isochroman-4-one (B1313559) core, for example, has been utilized in the design and synthesis of novel hybrids with potential therapeutic applications. In one such study, a series of hybrids bearing an arylpiperazine moiety were synthesized as potential antihypertensive agents.
While this study did not start with the chiral amine, it demonstrates the synthetic accessibility and importance of the isochroman-4-one framework. A chiral building block like this compound could serve as a crucial starting material for the enantioselective synthesis of such complex molecules. The primary amine at the C4 position can be readily functionalized to introduce various side chains and build molecular complexity, leading to the generation of a library of compounds for biological screening.
The development of efficient synthetic routes to advanced intermediates is a key focus in process chemistry. The use of chiral building blocks like this compound can significantly streamline the synthesis of enantiomerically pure drug candidates by introducing the desired stereochemistry early in the synthetic sequence. This approach often proves to be more efficient than chiral resolution or asymmetric synthesis at a later stage.
Medicinal Chemistry Research and Development of Isochroman 4 Amine Scaffolds
Isochroman-4-amine (B116595) as a Core Scaffold for Bioactive Molecule Design
The design of privileged structures is a well-established strategy in the discovery of novel bioactive molecules. The isochroman (B46142) framework is one such scaffold that has been successfully utilized for designing molecules that interact with various biological targets. tudublin.ie A key example that highlights the potential of this scaffold is the natural product (±)-7,8-dihydroxy-3-methyl-isochroman-4-one, also known as XJP, which was isolated from banana peels. nih.govnih.gov This compound has demonstrated a range of biological activities and has served as a lead compound for the development of new therapeutic agents. nih.govnih.gov
The versatility of the isochroman-4-one (B1313559) core has inspired medicinal chemists to create hybrid molecules by combining it with other pharmacologically active moieties. nih.govnih.govnih.govnih.gov This approach leverages the structural features of the isochroman ring system to create novel chemical entities with enhanced potency or new mechanisms of action. The functionalization at the 4-position, in particular, is a critical aspect of its use as a scaffold. The introduction of an amine group at this position, creating the isochroman-4-amine core, provides a key functional handle for further chemical modification, allowing for the exploration of new chemical space and the development of derivatives with diverse biological profiles.
Structure-Activity Relationship (SAR) Studies of Isochroman-Based Derivatives
Structure-Activity Relationship (SAR) analysis is a fundamental process in drug discovery that investigates how the chemical structure of a compound influences its biological activity. oncodesign-services.comgardp.orgwikipedia.org By systematically modifying a molecule's structure, researchers can identify the key chemical features, or pharmacophores, that are essential for its desired effect, thereby guiding the design of more potent and selective compounds. oncodesign-services.comgardp.orgazolifesciences.com
For isochroman-based derivatives, SAR studies have been crucial in optimizing their therapeutic potential. Research on derivatives of the natural product 7,8-dihydroxy-3-methyl-isochromanone-4 (XJP) has provided valuable insights. For instance, in the development of acetylcholinesterase (AChE) inhibitors, modifications to the isochroman-4-one structure revealed that certain substituents significantly enhance inhibitory activity. mdpi.com Similarly, studies on 1,3-thiazole derivatives have shown that the nature of substituents at specific positions on the heterocyclic ring directly impacts their cardioprotective activity. mdpi.com This principle has been applied to isochroman hybrids, where the introduction of different functional groups has led to the identification of compounds with potent antihypertensive and cardioprotective effects. nih.govnih.gov These studies underscore the importance of SAR in transforming a promising natural product scaffold into optimized therapeutic candidates.
Table 1: SAR Insights for Isochroman-Based Derivatives
| Therapeutic Target | Scaffold Modification | Impact on Activity | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Hybridization with a pyridinium (B92312) bromide moiety | Potent dual-binding site inhibitory activity | mdpi.comnih.gov |
| β1-adrenoceptor | Hybridizing with an N-isopropyl substituted isopropanolamine | Potent β1-adrenoceptor blocking effect | nih.gov |
| α1-adrenergic receptor | Hybridization with an arylpiperazine moiety | Potent vasodilation and α1-antagonistic activity | nih.gov |
| Blood Pressure Regulation | Coupling with nitric oxide (NO)-donor moieties | Significant reduction in blood pressure in SHRs | nih.gov |
| Cardiac Hypertrophy | Hybridization with a hydrogen-sulfide (H2S)-releasing donor | Effective prevention of cardiac hypertrophy | nih.gov |
Pharmacophore Identification and Molecular Design Strategies
A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups—that are necessary for a molecule to interact with a specific biological target. unina.itslideshare.net Pharmacophore modeling is a powerful computational tool in drug design, used to identify novel compounds by searching databases for molecules that match the defined pharmacophoric features. nih.govnih.gov
This strategy has been effectively applied to the isochroman scaffold. In the quest for new antihypertensive agents, researchers identified the arylpiperazine moiety as the key pharmacophore of the known α1-adrenergic receptor antagonist, naftopidil. nih.gov By strategically hybridizing this pharmacophore with the isochroman-4-one scaffold (XJP), a novel series of compounds was designed and synthesized. nih.gov This rational design approach led to the discovery of potent α1-adrenergic receptor antagonists with significant vasodilation properties. nih.gov
Furthermore, molecular modeling studies on isochroman-based acetylcholinesterase inhibitors have helped to elucidate their mechanism of action. These studies revealed that certain derivatives act as dual-binding inhibitors, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme, which can lead to superior inhibitory activity. mdpi.comnih.govresearchgate.net
Development of Isochroman-Derived Hybrid Molecules
Building upon the isochroman scaffold, researchers have developed numerous hybrid molecules targeting a variety of enzymes and receptors, leading to the identification of promising new therapeutic candidates.
Alzheimer's disease is characterized by a decline in acetylcholine (B1216132) levels in the brain, and inhibiting the enzyme acetylcholinesterase (AChE) is a key therapeutic strategy. nih.govresearchgate.net A series of novel isochroman-4-one derivatives, derived from the natural product (±)-XJP, were designed as potential anti-Alzheimer's agents. mdpi.comnih.gov One particularly potent compound, (Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromide (compound 10a), demonstrated powerful anti-AChE activity. mdpi.comnih.gov Molecular modeling and kinetic studies confirmed that this compound functions as a dual-binding inhibitor, engaging with both the catalytic and peripheral anionic sites of AChE. mdpi.comnih.govresearchgate.net
Alpha-1 adrenergic receptor antagonists are a class of drugs used to treat hypertension and benign prostatic hyperplasia by causing smooth muscle relaxation. nih.govwikipedia.orgdrugbank.com Using a pharmacophore hybridization strategy, scientists combined the isochroman-4-one scaffold with an arylpiperazine moiety, a known pharmacophore for α1-adrenergic receptor antagonists. nih.gov This work resulted in a series of novel hybrid compounds. Biological evaluations showed that several of these hybrids possessed potent α1-adrenergic receptor antagonistic activity and in vitro vasodilation capabilities, making them promising candidates for new antihypertensive drugs. nih.gov
The isochroman scaffold has proven to be a fertile ground for the discovery of novel cardiovascular agents.
Cardioprotective Agents: Pathological cardiac hypertrophy is a significant risk factor for heart failure. nih.gov A novel hybrid molecule, created by linking an isochroman-4-one with a hydrogen-sulfide (H2S)-releasing donor, was developed as a potential treatment for cardiac hypertrophy. nih.gov This hybrid compound, 13-E, was shown to effectively prevent phenylephrine-induced cardiac hypertrophy in neonatal rat ventricular cardiomyocytes and alleviate cardiac hypertrophy in animal models. nih.gov The parent natural product, XJP, also exhibits multiple cardioprotective effects, including anti-atherosclerosis and anti-inflammatory properties. nih.govmdpi.com
Antihypertensive Agents: The natural product (±)-7,8-dihydroxy-3-methyl-isochromanone-4 (1) itself displays potent antihypertensive activity, which has been attributed to its function as an ACE inhibitor. nih.gov Building on this, novel hybrids have been created to enhance this effect. A series of isochroman-4-one derivatives bearing an isopropanolamine moiety were synthesized, leading to a compound (IIId) with a potent β(1)-adrenoceptor blocking effect and the ability to significantly reduce blood pressure by over 40% in spontaneously hypertensive rats (SHRs). nih.gov Another approach involved creating hybrids that release nitric oxide (NO), a key signaling molecule in blood pressure regulation. nih.gov Several of these NO-releasing derivatives demonstrated a blood pressure reduction of nearly 40% in SHRs, comparable to the reference drug captopril. nih.gov
Table 2: Investigated Therapeutic Applications of Isochroman-Based Scaffolds
| Therapeutic Area | Specific Target/Application | Lead Compound/Derivative Type | Key Findings | References |
|---|---|---|---|---|
| Neurodegenerative Disease | Acetylcholinesterase (AChE) Inhibition | Isochroman-4-one pyridinium hybrids | Identification of potent, dual-binding AChE inhibitors. | mdpi.comnih.govresearchgate.net |
| Cardiovascular Disease | α1-Adrenergic Receptor Antagonism | Arylpiperazine-isochroman-4-one hybrids | Potent vasodilation and α1-antagonistic activity. | nih.gov |
| Cardiovascular Disease | Cardioprotection / Cardiac Hypertrophy | H2S-releasing isochroman-4-one hybrids | Alleviation of cardiac hypertrophy in preclinical models. | nih.govmdpi.com |
| Cardiovascular Disease | Antihypertension | Isochroman-4-one isopropanolamine hybrids | Potent β1-adrenoceptor blocking effect. | nih.gov |
| Cardiovascular Disease | Antihypertension | NO-releasing isochroman-4-one hybrids | Significant blood pressure reduction in SHRs. | nih.gov |
| Cardiovascular Disease | Antihypertension | (±)-7,8-dihydroxy-3-methyl-isochromanone-4 | Acts as an ACE inhibitor. | nih.gov |
Advanced Structural and Computational Studies in Isochroman 4 Amine Research
Stereochemical Characterization Methodologies in Research Contexts
Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is fundamental in the study of chiral compounds like (4R)-Isochroman-4-amine hydrochloride. The specific spatial orientation of the amine group at the C4 position of the isochroman (B46142) ring system dictates its interaction with other chiral molecules, a critical aspect in fields such as medicinal chemistry and materials science. Several powerful analytical techniques are employed to unambiguously establish the absolute configuration and assess the enantiomeric purity of these molecules.
X-ray Crystallography: This technique stands as the definitive method for determining the three-dimensional structure of a molecule. nih.govnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can generate a precise electron density map and, from that, a detailed model of the molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov For this compound, a successful crystallographic analysis would provide unequivocal proof of the R-configuration at the C4 stereocenter and reveal detailed information about the conformation of the isochroman ring and the intermolecular interactions, such as hydrogen bonds, within the crystal lattice.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile tool for structural elucidation. In the context of stereochemistry, chiral NMR is used to distinguish between enantiomers. This is typically achieved by one of two methods: using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). nih.govresearchgate.net The CSA, such as (18-crown-6)-2,3,11,12-tetracarboxylic acid, forms diastereomeric complexes with the enantiomers of the analyte, which results in separate, distinguishable signals in the NMR spectrum. nih.gov Alternatively, the amine can be reacted with a CDA to form diastereomers that also exhibit distinct NMR spectra. researchgate.net These methods allow for the accurate determination of enantiomeric purity.
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. utexas.edu The resulting CD spectrum is highly sensitive to the molecule's stereochemistry. nih.gov An optically active molecule will produce a characteristic spectrum with positive or negative peaks, known as Cotton effects, which can be empirically correlated with the absolute configuration by comparison with analogs of known stereochemistry or used in conjunction with quantum chemical calculations to predict the spectrum for a given enantiomer. chiralabsxl.com For this compound, the sign and shape of the observed Cotton effects would provide critical data for assigning its absolute configuration.
Table 1: Overview of Stereochemical Characterization Techniques
| Technique | Principle | Information Obtained | Application to (4R)-Isochroman-4-amine HCl |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Definitive 3D molecular structure, absolute configuration, bond lengths/angles, crystal packing | Unambiguous confirmation of the R-configuration at C4; analysis of solid-state conformation and intermolecular interactions. |
| Chiral NMR Spectroscopy | Formation of diastereomeric species with a chiral auxiliary | Distinction between enantiomers, determination of enantiomeric excess (ee) | Quantification of enantiomeric purity by observing separate NMR signals for the R and S enantiomers in the presence of a chiral agent. |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light | Information on absolute configuration, conformational analysis | Assignment of the absolute configuration based on the sign of the observed Cotton effects, often correlated with theoretical predictions. |
Conformational Analysis of Isochroman Ring Systems
The isochroman moiety, a bicyclic ether, is not planar and can adopt various conformations. The specific conformation of the six-membered heterocyclic ring influences the spatial orientation of its substituents, which in turn affects the molecule's reactivity and biological activity. The conformational landscape of the isochroman ring is therefore a subject of significant research interest.
The heterocyclic ring in isochroman derivatives typically adopts a half-chair conformation . In this arrangement, four of the ring atoms lie in a plane, while the other two are displaced on opposite sides of the plane. The exact shape of this non-planar ring can be quantitatively described using ring puckering parameters , such as those developed by Cremer and Pople. researchgate.netresearchgate.net These parameters, including the total puckering amplitude (Q) and a set of phase angles (φ), provide a precise and unambiguous description of the ring's conformation, allowing for detailed comparisons between different derivatives or conformations. smu.edu For a substituted isochroman like this compound, the preferred conformation will seek to minimize steric strain by placing bulky substituents in pseudo-equatorial positions where possible.
Table 2: Illustrative Puckering Parameters for a Substituted Isochroman Ring
| Parameter | Description | Hypothetical Value (Å or degrees) | Interpretation |
| Q | Total Puckering Amplitude | 0.45 Å | Represents the overall extent of non-planarity of the ring. |
| θ | Polar Angle | 50° | Defines the type of conformation (e.g., chair, boat). A value around 50° is typical for a half-chair. |
| φ₂ | Phase Angle | 180° | Describes the specific location on the pseudorotational itinerary of the half-chair conformation. |
Note: The values in this table are hypothetical and serve to illustrate the concept of puckering parameters for a half-chair conformation typical of isochroman systems.
Theoretical and Computational Chemistry Approaches
Computational chemistry provides powerful tools for investigating molecular structure, properties, and reactivity at the atomic level. For complex systems like this compound, theoretical methods offer insights that can be difficult to obtain through experimental means alone.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the mechanisms of chemical reactions. sumitomo-chem.co.jpdntb.gov.ua By approximating the solution to the Schrödinger equation, DFT allows for the calculation of the electronic structure and energy of molecules. mdpi.com In the context of mechanistic elucidation, DFT is used to map the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. rsc.orgrsc.org This information allows researchers to determine the most likely reaction pathway and to understand the factors controlling reaction rates and selectivity. For a reaction involving (4R)-Isochroman-4-amine, such as its acylation or alkylation, DFT calculations could be employed to compare different possible mechanisms, calculate activation energies, and explain observed stereochemical outcomes.
Table 3: Hypothetical DFT-Calculated Activation Energies for N-Acetylation of an Isochroman-4-amine (B116595)
| Proposed Mechanism | Transition State | Calculated Activation Energy (kcal/mol) | Conclusion |
| Concerted | TS-Concerted | 25.8 | High energy barrier, unlikely pathway. |
| Stepwise (Addition-Elimination) | TS-Addition | 12.5 | Lower energy barrier, kinetically favored pathway. |
| Catalyzed (Acid) | TS-Catalyzed | 8.2 | The presence of an acid catalyst significantly lowers the barrier, indicating an efficient catalytic route. |
Note: This data is illustrative, demonstrating how DFT results can be used to compare the feasibility of different reaction pathways.
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. In drug discovery and materials science, molecular docking and molecular dynamics (MD) simulations are key tools for studying how a molecule (a ligand) interacts with a biological target (like a protein) or another molecule. nih.govnih.gov Docking predicts the preferred orientation of a ligand when bound to a receptor, while MD simulations provide insights into the dynamic behavior of the complex over time.
These techniques are central to scaffold optimization, where the core structure (scaffold) of a molecule, such as the isochroman-4-amine framework, is systematically modified to improve its properties, for instance, its binding affinity for a target protein. By simulating how different analogs of the scaffold interact with the target, computational chemists can prioritize the synthesis of compounds that are most likely to have the desired activity.
Ab initio (from first principles) calculations are highly accurate quantum chemical methods that solve the Schrödinger equation with minimal reliance on experimental data. aps.orgarxiv.org While computationally intensive, they are particularly valuable for studying subtle phenomena like non-covalent intermolecular interactions. rsc.org These interactions, especially hydrogen bonds, are crucial in determining the structure of molecular crystals and the specifics of ligand-receptor binding. rsc.org For this compound, ab initio calculations could be used to precisely characterize the hydrogen bonds formed between the ammonium (B1175870) group and the chloride anion, or with solvent molecules. Such studies provide detailed information on interaction energies, geometries, and the electronic nature of these critical bonds.
Table 4: Illustrative Ab Initio Calculated Properties of a Hydrogen Bond in a Solvated Isochroman-4-ammonium System
| Interaction | Parameter | Calculated Value |
| N-H···O (Water) | H···O Distance | 1.85 Å |
| N-H···O Angle | 175.2° | |
| Interaction Energy | -6.5 kcal/mol | |
| N-H···Cl⁻ | H···Cl Distance | 2.10 Å |
| N-H···Cl Angle | 178.1° | |
| Interaction Energy | -12.8 kcal/mol |
Note: The data presented is hypothetical, intended to show the type of quantitative information on intermolecular forces that can be obtained from ab initio calculations.
Q & A
Q. How is the stereochemical configuration of this compound confirmed experimentally?
- X-ray crystallography : Single-crystal analysis resolves bond angles (e.g., C4-N bond length ~1.47 Å) and confirms the (4R) configuration via Flack parameters .
- Circular dichroism (CD) : Correlates optical activity with enantiomeric excess (ee) using chiral chromophores .
- Chiral HPLC : Retention times are compared to authentic standards for enantiopurity validation .
Q. What analytical techniques are recommended for characterizing purity and stability of this compound?
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR distinguish proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm) and detect impurities .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 184.073) and isotopic patterns .
- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >200°C) and hygroscopicity .
Advanced Research Questions
Q. How do conflicting data on oxidation pathways of this compound arise, and how can they be resolved?
- Contradiction : Some studies report KMnO4 as the primary oxidant , while others use H2O2 under acidic conditions .
- Resolution :
- Mechanistic studies : Probe radical vs. ionic pathways using radical traps (e.g., TEMPO) or isotopic labeling .
- pH dependence : Oxidation efficiency varies with pH; H2O2 is preferred in acidic media to avoid over-oxidation .
Q. What strategies optimize enantiomeric excess (ee) in large-scale synthesis while minimizing cost?
- Catalytic asymmetric synthesis : Immobilize chiral catalysts (e.g., Ru-BINAP complexes) for recyclability .
- Kinetic resolution : Leverage differences in reaction rates between enantiomers using lipases or engineered enzymes .
- Process intensification : Continuous-flow reactors reduce racemization by shortening residence times .
Q. How can computational modeling predict biological interactions of this compound?
- Docking simulations : Use Schrödinger Suite or AutoDock to map binding poses in serotonin receptors (e.g., 5-HT1A), leveraging crystallographic data from homologs .
- QSAR models : Correlate substituent effects (e.g., halogenation at C7) with logP and bioavailability .
- MD simulations : Assess stability of hydrochloride salt forms in aqueous environments (e.g., solvation free energy calculations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
